molecular formula C16H14N2O2S B5884460 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol

4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol

Cat. No. B5884460
M. Wt: 298.4 g/mol
InChI Key: PFBJHDQBGPXOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol, also known as MBTD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of cancer treatment. MBTD belongs to the class of compounds known as benzothiazoles, which have been shown to possess anticancer properties.

Mechanism of Action

The exact mechanism of action of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol is not fully understood. However, studies have shown that 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol inhibits the activity of an enzyme called glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting GSK-3β, 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol may be able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. In addition to its potential anticancer properties, 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has also been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol in lab experiments is its low toxicity profile. This allows for higher doses of the compound to be used, which may increase its efficacy. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to explore its potential use in combination with other anticancer drugs, as well as its potential use in other diseases such as Alzheimer's disease and diabetes. Finally, more studies are needed to assess the safety and efficacy of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol in human clinical trials.

Synthesis Methods

The synthesis of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol involves the reaction of 2-aminophenol, 3-methylbenzene-1-thiol, and 2-bromo-4-(1,3-dihydroxy-2-methyl)phenyl in the presence of a base and a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide, and the resulting product is purified through column chromatography.

Scientific Research Applications

4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has been studied extensively for its potential anticancer properties. In vitro studies have shown that 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown promising results, with 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol reducing tumor growth in mouse models of breast cancer and lung cancer.

properties

IUPAC Name

4-[2-(3-methylanilino)-1,3-thiazol-4-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-3-2-4-12(7-10)17-16-18-13(9-21-16)11-5-6-14(19)15(20)8-11/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBJHDQBGPXOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol

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